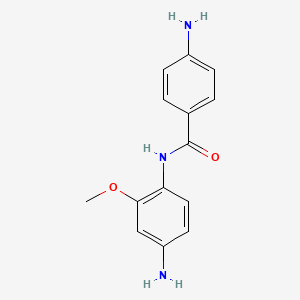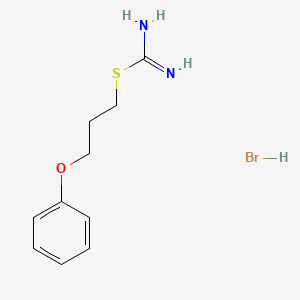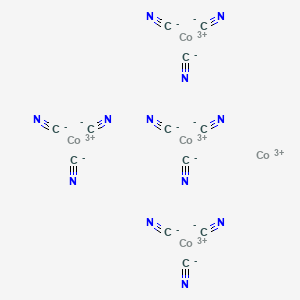
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H10ClN3O. It is a powder in physical form . The compound has a molecular weight of 246.1 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “this compound”, often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 246.1 . It is a powder in physical form . The compound has a topological polar surface area of 64.9 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : The compound (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be synthesized using various methods. For example, one study describes synthesizing a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, through a polyphosphoric acid condensation route, demonstrating high yield and effective spectroscopic characterization (Shimoga, Shin, & Kim, 2018).
Characterization Techniques : Various techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry are employed for the characterization of oxadiazole derivatives. This includes compounds like Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, which demonstrates specific molecular angles and interactions in crystal structures (Fun et al., 2011).
Antimicrobial and Anticancer Applications
Antimicrobial Properties : Compounds like 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives) have been synthesized and shown to have in vitro antibacterial and antifungal activities against various microorganisms (Kapadiya et al., 2020).
Anticancer Potential : A novel series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives have been synthesized, characterized, and evaluated for anticancer, antibacterial, and antifungal activities. Some showed potent cytotoxicity against the MCF-7 cell line, indicating potential as anticancer agents (Mahanthesha, T., & Bodke, 2021).
Chemical and Pharmacological Studies
Binding Affinity and Pharmacological Effects : Research on analogues of 1,2,4-oxadiazoles, such as 3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane, has shown that they possess high affinity for certain neurotransmitter transporters and can influence pharmacological responses (Carroll et al., 1993).
Cytotoxic Agents : Compounds like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through a one-pot reaction, have been evaluated for anti-tumor potential against various cancer cell lines, showing significant cytotoxic activity (Ramazani et al., 2014).
Molecular Interactions and Crystal Packing
- Role in Crystal Packing : The role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives has been explored, revealing the significance of non-covalent interactions in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Safety and Hazards
The safety information for “(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride” indicates that it has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of novel 1,3,4-oxadiazole-based drugs could also involve structural modifications to ensure high cytotoxicity towards malignant cells .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9;/h1-5,8H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOTUBSQDSTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NOC=N2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423034-43-8 | |
| Record name | 1,2,4-Oxadiazole-3-methanamine, α-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-](/img/structure/B3047516.png)

![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)
![N-[2-(1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B3047521.png)


![N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide](/img/structure/B3047524.png)

